6-(Methylsulfonyl)pyridin-3-amine fundamental properties
6-(Methylsulfonyl)pyridin-3-amine fundamental properties
An In-depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)pyridin-3-amine is a heterocyclic organic compound that serves as a crucial building block in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with both an activating amino group and a deactivating methylsulfonyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on data relevant to research and development professionals.
Chemical and Physical Properties
The core physicochemical properties of 6-(Methylsulfonyl)pyridin-3-amine are summarized below. These properties are essential for its handling, reaction setup, and purification.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | 6-(Methylsulfonyl)pyridin-3-amine | N/A |
| CAS Number | 187143-22-2 | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1)N | N/A |
Physicochemical Data
Quantitative data regarding the physical properties of this compound is not extensively published. The values below are based on available supplier information and computational predictions. Researchers should verify these properties experimentally for their specific applications.
| Property | Value | Notes |
| Appearance | Solid (form may vary) | Typically a powder or crystalline solid. |
| Melting Point | Data not available | Experimental determination is recommended. |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in common organic solvents like EtOAc, MeOH, and water. | [2] |
| pKa | Data not available | The amino group is basic, while the pyridine nitrogen is weakly basic. The sulfonyl group is electron-withdrawing. |
Synthesis and Experimental Protocols
The most common synthetic route to 6-(Methylsulfonyl)pyridin-3-amine involves the reduction of a nitro-substituted precursor.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 6-(Methylsulfonyl)pyridin-3-amine.
Detailed Experimental Protocol: Reduction of 2-(Methylsulfonyl)-5-nitropyridine
This protocol is based on established literature procedures for the synthesis of 6-(Methylsulfonyl)pyridin-3-amine.[2]
Materials:
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2-(Methylsulfonyl)-5-nitropyridine (1.80 g, 8.90 mmol)
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Iron powder (1.49 g, 26.68 mmol)
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Ammonium chloride (2.86 g, 53.47 mmol)
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Methanol (25 mL)
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Water (25 mL)
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2-(methylsulfonyl)-5-nitropyridine in a solvent mixture of water (25 mL) and methanol (25 mL).
-
Addition of Reagents: To the solution, add iron powder and ammonium chloride.
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Reaction: Heat the reaction mixture to reflux temperature and stir for 1 hour. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
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Work-up: After the reaction is complete, cool the mixture and filter it to remove the solid iron residues. Wash the collected solid with ethyl acetate.
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Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Combine all organic phases.
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Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.
-
Analysis: The product, 6-(methylsulfonyl)-3-pyridinamine, can be analyzed by methods such as LC-ES/MS to confirm its identity (expected m/z: 173 [M+H]⁺).[2] The reported yield for this procedure is approximately 91%.[2]
Applications in Research and Drug Development
6-(Methylsulfonyl)pyridin-3-amine is not typically an end-product but rather a key intermediate. Its bifunctional nature allows for diverse chemical modifications, making it valuable in constructing libraries of compounds for screening.
Role as a Synthetic Building Block
The primary application of this compound is as a scaffold in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors.[3][4][5][6] The amino group provides a nucleophilic handle for amide bond formation, C-N cross-coupling reactions, or the construction of new heterocyclic rings.
Caption: Role of the compound as an intermediate in drug development.
Use in Kinase Inhibitor Synthesis
Derivatives of aminopyridines are common scaffolds for ATP-competitive kinase inhibitors. For instance, related structures have been used to develop inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[4] The pyridine nitrogen and amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 6-(Methylsulfonyl)pyridin-3-amine. However, based on the known hazards of related aminopyridine compounds, significant precautions should be taken.[7][8]
Hazard Profile (based on analogous compounds)
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Toxicity: Aminopyridines are often classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause irritation to the skin, eyes, and respiratory system.[7][9]
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Health Effects: May cause damage to organs through prolonged or repeated exposure.
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7]
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Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]
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Recommended Handling Procedures
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat or protective suit.[9]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Conclusion
6-(Methylsulfonyl)pyridin-3-amine is a valuable chemical intermediate with significant applications in the synthesis of pharmacologically active compounds, especially kinase inhibitors. While comprehensive data on its physical properties are limited, its synthesis is well-documented. Due to the potential toxicity associated with its structural class, strict adherence to safety protocols is mandatory when handling this compound. Its utility as a versatile building block ensures its continued importance in the drug discovery and development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. 6-(Methylsulfonyl)-3-pyridinamine | 187143-22-2 [chemicalbook.com]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
